molecular formula C18H18N2O4S B5726567 N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5726567
M. Wt: 358.4 g/mol
InChI Key: OLXYAIUIENKOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as APB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. APB is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity and the induction of apoptosis in cancer cells. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of histone deacetylases. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the determination of its optimal dosage and administration. Further studies are also needed to fully understand the mechanism of action of N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential side effects.
In conclusion, N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is needed to fully understand its potential therapeutic applications and optimize its use in the treatment of various diseases.

Synthesis Methods

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been synthesized through various methods, including the reaction of 3-acetylphenylsulfonamide with pyrrolidine-2,5-dione in the presence of a catalyst, and the reaction of 3-acetylphenylsulfonamide with pyrrolidine-2,5-dione in the presence of an acid catalyst. The synthesis of N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been optimized to increase its yield and purity, and various analytical techniques have been used to confirm its identity and purity.

Scientific Research Applications

N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. N-(3-acetylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential to inhibit the activity of carbonic anhydrase, an enzyme that is overexpressed in many types of cancer cells.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13(21)14-4-2-5-15(12-14)19-25(23,24)17-9-7-16(8-10-17)20-11-3-6-18(20)22/h2,4-5,7-10,12,19H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXYAIUIENKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

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